molecular formula C12H16ClNO B12929896 4-Benzyl-6-chloro-1,4-oxazepane

4-Benzyl-6-chloro-1,4-oxazepane

Cat. No.: B12929896
M. Wt: 225.71 g/mol
InChI Key: WTWVWMHBGKOOLO-UHFFFAOYSA-N
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Description

4-Benzyl-6-chloro-1,4-oxazepane is a seven-membered heterocyclic compound featuring an oxygen and nitrogen atom within its oxazepane ring. The benzyl group at position 4 and the chlorine substituent at position 6 define its structural uniqueness.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-benzyl-6-chloro-1,4-oxazepane

InChI

InChI=1S/C12H16ClNO/c13-12-9-14(6-7-15-10-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

WTWVWMHBGKOOLO-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CN1CC2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-6-chloro-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-benzyl-1,4-oxazepane with a chlorinating agent to introduce the chlorine atom at the sixth position. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of 4-Benzyl-6-chloro-1,4-oxazepane may involve more scalable and cost-effective methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-6-chloro-1,4-oxazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can yield dechlorinated or reduced benzyl derivatives. Substitution reactions can produce a variety of functionalized oxazepane derivatives .

Scientific Research Applications

4-Benzyl-6-chloro-1,4-oxazepane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Benzyl-6-chloro-1,4-oxazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key structural features, molecular properties, and synthesis data for 4-Benzyl-6-chloro-1,4-oxazepane and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) CAS Number Synthesis Yield (%) Key References
4-Benzyl-6-chloro-1,4-oxazepane C₁₂H₁₄ClNO 235.70* 4-benzyl, 6-Cl Not explicitly listed Deduced from analogs
4-Benzyl-6-fluoro-6-methyl-1,4-oxazepane C₁₃H₁₈FNO 223.29 4-benzyl, 6-F, 6-CH₃ 1384423-46-4 Up to 70.5
(R)-4-Benzyl-1,4-oxazepan-6-ol C₁₂H₁₇NO₂ 223.27 4-benzyl, 6-OH (R-configuration) 943443-03-6
4-[(4-Chlorophenyl)methyl]-6-nitro-2H-1,4-benzoxazin-3(4H)-one C₁₅H₁₁ClN₂O₄ 318.72 4-(4-Cl-benzyl), 6-NO₂ 105807-76-9 63.0–70.5
(6R)-4-(4-Methoxybenzyl)-1,4-oxazepan-6-amine C₁₃H₂₀N₂O₂ 236.31 4-(4-OCH₃-benzyl), 6-NH₂ (R-configuration) 1017575-34-6

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: Halogens: The chloro group in 4-Benzyl-6-chloro-1,4-oxazepane likely enhances electrophilic reactivity compared to the fluoro analog (CAS 1384423-46-4), which may exhibit greater metabolic stability due to fluorine’s electronegativity . Functional Groups: Hydroxyl (e.g., C₁₂H₁₇NO₂) and amine (e.g., C₁₃H₂₀N₂O₂) substituents increase polarity, impacting solubility and biological activity .
  • Stereochemistry : Enantiomers like (R)-4-benzyl-1,4-oxazepan-6-ol (CAS 943443-03-6) highlight the importance of chirality in pharmacological applications .

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